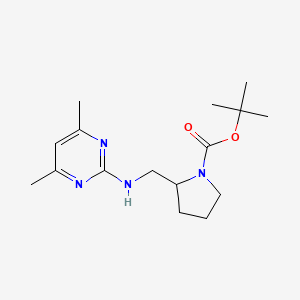

tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[[(4,6-dimethylpyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-11-9-12(2)19-14(18-11)17-10-13-7-6-8-20(13)15(21)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEFZGDUIWYWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC2CCCN2C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Amide Bond Formation via Pyrimidine Amino Group

The primary amine on the 4,6-dimethylpyrimidin-2-yl moiety participates in nucleophilic acyl substitution reactions with activated carboxylic acids or esters.

Key Reaction Example:

A study demonstrated the coupling of 4,6-dimethylpyrimidin-2-amine with Boc-protected carboxylic acids using DMAP (4-dimethylaminopyridine) and THF as the solvent. The reaction proceeds under mild conditions (0°C, 2 hours) to yield amide derivatives .

| Reagents/Conditions | Product Structure | Yield |

|---|---|---|

| Boc-protected acid, DMAP, THF, 0°C | Amide-linked pyrrolidine-pyrimidine | 79% |

This reaction is critical for synthesizing analogs with modified biological activity, particularly in drug discovery .

Boc Deprotection of Pyrrolidine

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl.

Experimental Protocol:

A hydrochloride salt derivative was synthesized by treating the Boc-protected compound with HCl in dioxane, resulting in quantitative deprotection .

| Reagents/Conditions | Product | Application |

|---|---|---|

| HCl/dioxane, room temperature | Free pyrrolidine hydrochloride | Intermediate for further functionalization |

The liberated amine can undergo subsequent alkylation, acylation, or reductive amination .

Nucleophilic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring may undergo electrophilic aromatic substitution, though the 4,6-dimethyl groups sterically hinder reactivity. Limited data suggest potential halogenation or nitration under controlled conditions, but no direct experimental evidence is available for this specific compound.

Reductive Amination of Aminomethyl Group

The aminomethyl (-CH2NH2) linker between the pyrrolidine and pyrimidine can engage in reductive amination with ketones or aldehydes. For example:

| Reaction Partners | Conditions | Outcome |

|---|---|---|

| Aldehyde, NaBH3CN, MeOH | Secondary amine derivative | Enhanced solubility or targeting |

This modification is leveraged to fine-tune pharmacokinetic properties in medicinal chemistry .

Comparative Reactivity Table

Synthetic Utility and Limitations

-

Strengths : The Boc group provides orthogonal protection, enabling sequential functionalization .

-

Limitations : Steric hindrance from the 4,6-dimethylpyrimidine reduces reactivity in electrophilic substitutions.

This compound’s versatility in amide coupling and deprotection reactions makes it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeted therapies .

Scientific Research Applications

Research indicates that tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate shows promising biological activity in several areas:

1. Anticancer Applications

Compounds similar to this structure have been explored for their anticancer properties. Studies suggest that derivatives may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, compounds with pyrimidine and piperidine functionalities have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers .

2. Neuropharmacology

The compound's interaction with neurotransmitter receptors presents potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as depression or anxiety .

3. Antiviral Activity

Preliminary studies indicate that related compounds may exhibit antiviral properties by targeting viral replication pathways. This opens avenues for exploring the compound's effectiveness against various viral infections .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Catalogs and Literature

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Table 1: Key Structural Analogues and Their Properties

*Estimated based on structural analogy.

Key Comparative Observations

Heterocyclic Core Variations

- Pyrrolidine vs. Piperidine : The target compound’s 5-membered pyrrolidine ring imposes greater torsional strain compared to the 6-membered piperidine analog (CAS 1353978-84-3). This difference influences solubility and bioavailability, as piperidine derivatives generally exhibit higher conformational flexibility .

- Pyrimidine vs. Pyrimidine’s dual nitrogen atoms also increase hydrogen-bond acceptor capacity, which is critical for target binding in enzyme inhibition .

Substituent Effects

- Amino vs. Oxy/Thio Linkers: The target compound’s amino linker (—NH—) facilitates stronger hydrogen-bond donor interactions compared to ether (—O—) or thioether (—S—) linkages in analogs like CAS 1353978-84-3 or 1353978-84-3. This property may enhance binding affinity in biological systems .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~341 g/mol) places it within the “drug-like” range (300–500 g/mol), whereas simpler analogs like CAS 177911-87-4 (200 g/mol) may exhibit higher aqueous solubility due to reduced hydrophobicity .

- Protective Groups : The tert-butyl carbamate group in all listed compounds enhances stability during synthesis but requires acidic conditions for deprotection, a common strategy in prodrug design .

Biological Activity

tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4,6-dimethylpyrimidine moiety.

Research indicates that compounds containing pyrimidine and pyrrolidine structures often exhibit diverse biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation. For instance, some studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

A study focusing on pyrimidine derivatives revealed that certain structural modifications could significantly enhance their anticancer efficacy. For example, compounds with specific substitutions on the pyrimidine ring showed promising results in inhibiting cell growth in A431 vulvar epidermal carcinoma cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | <10 | Inhibition of cell cycle progression |

| Compound B | HepG2 | 15 | Induction of apoptosis |

| This compound | MCF7 | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrimidine derivatives have been shown to inhibit bacterial growth effectively. Research on related compounds indicates that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the mitochondrial membrane potential.

- Antibacterial Studies : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.